12-Fluorododecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-fluorododecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDMVKOURHPQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208020 | |
| Record name | Dodecanoic acid, 12-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-11-3 | |
| Record name | 12-Fluorododecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 12-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Fluorododecanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8B3FGK6K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 12 Fluorododecanoic Acid
Established Synthetic Pathways for ω-Fluorinated Fatty Acids
The creation of ω-fluorinated fatty acids is most commonly achieved by introducing the fluorine atom at the end of a pre-existing carbon chain that already contains a carboxylic acid or a group that can be converted to it.
The most prevalent halogenation strategy for synthesizing ω-fluoroalkanoic acids is the Finkelstein reaction, a type of nucleophilic substitution. This method involves the displacement of a halide (typically bromine or iodine) or a sulfonate ester (like a tosylate or mesylate) by a fluoride (B91410) ion.
Potassium fluoride (KF) is a common and cost-effective source of the fluoride ion for these reactions. wikipedia.org However, the high lattice energy and low solubility of KF in many organic solvents present significant challenges, often requiring harsh reaction conditions or the use of additives to enhance reactivity. researchgate.net The general reaction scheme involves heating the ω-bromo or ω-iodo fatty acid (or its ester) with KF in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org
To improve the efficacy of KF, phase-transfer catalysts are frequently employed. These catalysts, such as crown ethers (e.g., 18-crown-6) or cryptands (e.g., [2.2.2]-cryptand), work by sequestering the potassium cation, thereby liberating a more "naked" and highly reactive fluoride anion in the organic phase. researchgate.netrsc.org
Table 1: General Conditions for Finkelstein Reaction for ω-Fluorination
| Parameter | Description |
|---|---|
| Substrate | ω-bromo or ω-iodo alkanoic acid/ester |
| Fluorinating Agent | Potassium Fluoride (KF) |
| Catalyst (Optional) | Crown ethers, Cryptands, Ionic Liquids |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) |
| Temperature | Elevated (typically >80 °C) |
Fluoroalkylation techniques, which involve the addition of a fluorinated alkyl group, are less common for the direct synthesis of simple ω-fluorinated fatty acids like 12-fluorododecanoic acid. These methods are more typically applied to create more complex fluorinated molecules. However, conceptually, a multi-step synthesis could involve coupling a fluorinated building block to a precursor of the C11 carboxylic acid chain, though this is a less direct route than terminal halogen exchange.
Improved Synthetic Methods for this compound Synthesis
Recent advancements in nucleophilic fluorination have focused on overcoming the limitations of traditional methods using potassium fluoride. For the synthesis of this compound from its precursor, 12-bromododecanoic acid, improvements focus on increasing reaction rate and yield while minimizing side reactions, such as elimination.
One significant improvement involves the use of ionic liquids as the reaction medium. nih.gov For instance, carrying out the fluorination of an alkyl mesylate with KF in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been shown to dramatically accelerate the reaction compared to conventional solvents like acetonitrile. nih.gov The addition of a small amount of water to this system can further enhance the yield by suppressing the formation of undesired alkene byproducts. nih.gov
Another approach involves the synergistic use of crown ethers with bulky diols, which can accelerate the reaction rate of fluorination with KF more effectively than crown ethers alone. researchgate.net These improved conditions allow for milder temperatures and shorter reaction times, leading to higher purity of the final product.
Table 2: Comparison of Reaction Conditions for Nucleophilic Fluorination
| Method | Solvent | Catalyst/Additive | Temperature | Reaction Time | Key Advantage |
|---|---|---|---|---|---|
| Conventional | Acetonitrile | None | 100 °C | >24 hours | Simple setup |
| Ionic Liquid | [bmim][BF4] | Water (5 equiv.) | 100 °C | ~1.5 hours | Greatly enhanced rate, reduced byproducts. nih.gov |
| Catalytic | Toluene | [2.2.2]-cryptand | 82 °C | 24 hours | High effectiveness in stoichiometric amounts. rsc.org |
Scale-Up Considerations for Research Applications
Moving from a small laboratory synthesis to producing gram-scale quantities of this compound for research presents several challenges.
Reagent Cost and Availability : While potassium fluoride is inexpensive, highly effective but complex catalysts like cryptands can be costly, making them less suitable for large-scale reactions. rsc.org The cost and availability of the 12-bromododecanoic acid precursor are also key factors. sigmaaldrich.com
Purification : The separation of the final product from unreacted starting material, byproducts (e.g., from elimination reactions), and the catalyst can be complex. Chromatographic purification, which is common at the lab scale, can be cumbersome and expensive to implement for larger quantities. Recrystallization or distillation (of the esterified product) may be more viable options for scale-up.
Solvent and Waste : The use of large volumes of polar aprotic solvents like DMF or DMSO can be problematic due to their high boiling points and environmental concerns. The development of scalable protocols in more environmentally benign solvents or using recyclable catalysts is an important consideration. acs.org The scalability of methods using ionic liquids depends on the cost and recyclability of the ionic liquid itself. nih.gov
Preparation of Isotopic Analogs for Mechanistic Studies
Deuterium (B1214612) (²H) Labeling
Deuterium (²H) labeling is a powerful technique used to investigate the metabolic pathways and pharmacokinetics of fatty acids like this compound. The replacement of hydrogen with deuterium creates a heavier, stable isotope that can be traced using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. beilstein-journals.orgnih.gov This method is particularly valuable for studying kinetic isotope effects, which can reveal rate-limiting steps in metabolic reactions. beilstein-journals.org
The synthesis of deuterated fatty acids can be achieved through various methods. One common approach involves the use of deuterated reagents in multi-component reactions. beilstein-journals.org For instance, deuterated aldehydes or isonitriles can serve as building blocks to introduce deuterium at specific positions within the fatty acid chain. beilstein-journals.org Another strategy is the catalytic H/D exchange, where a metal catalyst facilitates the replacement of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). nih.govgoogle.com Flow chemistry has also emerged as an efficient method for deuteration reactions, offering precise control over reaction conditions and improving the efficiency of deuterium incorporation. colab.ws
For example, in a study on a related compound, [14,14,14-²H₃] 12-hydroxytetradecanoic acid was synthesized to study a desaturation reaction. nih.gov This highlights how site-specific deuterium labeling can provide detailed insights into enzymatic mechanisms. While specific examples for this compound are not extensively documented in the provided results, the general principles of fatty acid deuteration are directly applicable.
Table 1: Methods for Deuterium Labeling of Fatty Acids
| Method | Description | Key Reagents/Conditions | Reference |
| Multi-component Reactions | Utilizes deuterated building blocks in a one-pot synthesis. | Deuterated aldehydes, deuterated isonitriles | beilstein-journals.org |
| Catalytic H/D Exchange | Employs a metal catalyst to exchange hydrogen with deuterium. | D₂O, metal catalysts (e.g., Palladium) | nih.govgoogle.com |
| Flow Chemistry | Continuous flow systems for controlled deuteration reactions. | Deuterated solvents, catalysts | colab.ws |
| Reduction with Deuterated Reagents | Use of deuterated reducing agents to introduce deuterium. | Lithium aluminum deuteride (B1239839) (LiAlD₄) | nih.gov |
Carbon-13 (¹³C) Labeling
Carbon-13 (¹³C) labeling is another crucial isotopic labeling technique used to trace the metabolic fate of molecules. nih.gov As a stable isotope of carbon, ¹³C can be incorporated into the carbon backbone of this compound, allowing researchers to follow its journey through various metabolic pathways using mass spectrometry and NMR spectroscopy. nih.govnih.gov This is particularly useful in metabolic flux analysis, which quantifies the rates of metabolic reactions. nih.gov
The synthesis of ¹³C-labeled compounds often involves starting with a simple, ¹³C-enriched precursor, such as ¹³C-paraformaldehyde or potassium ¹³C-carbonate. nih.govchemrxiv.org These precursors can then be used in multi-step synthetic routes to build the desired labeled molecule. For instance, site-specific ¹³C-labeled linoleic acids have been synthesized using ¹³C-paraformaldehyde to introduce the label at a specific carbon position. nih.gov Similarly, ¹³C-labeled DNA phosphoramidites have been synthesized for incorporation into DNA, showcasing the versatility of these labeling strategies. nih.gov
While direct synthesis of ¹³C-labeled this compound is not detailed in the provided search results, the established methods for other fatty acids and organic molecules are readily adaptable. These methods allow for the precise placement of ¹³C atoms, enabling detailed studies of metabolic processes at the molecular level. nih.govnih.gov
Table 2: Strategies for ¹³C Labeling
| Strategy | Description | Example Precursor | Reference |
| Building Block Approach | Incorporation of a small, ¹³C-labeled molecule into a larger synthetic scheme. | ¹³C-Paraformaldehyde, Potassium ¹³C-carbonate | nih.govchemrxiv.org |
| Multi-step Synthesis | A series of chemical reactions to construct the final labeled compound from a simple ¹³C source. | ¹³C-labeled starting materials | nih.gov |
| Isotopic Exchange | Less common for carbon, but can involve exchange reactions under specific conditions. | N/A |
Fluorine-18 (B77423) (¹⁸F) Radiolabeling for Probe Development
Fluorine-18 (¹⁸F) is a positron-emitting radioisotope with a half-life of 109.8 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging. nih.govfrontiersin.orgnih.gov Radiolabeling this compound with ¹⁸F allows for the non-invasive, in vivo imaging of fatty acid metabolism. nih.gov This has significant applications in cardiology, oncology, and neurology for studying diseases characterized by altered metabolism. nih.gov
The synthesis of ¹⁸F-labeled molecules typically involves the late-stage introduction of the ¹⁸F isotope to a precursor molecule. rsc.org This is often achieved through nucleophilic substitution, where a leaving group on the precursor is replaced by [¹⁸F]fluoride. nih.gov The [¹⁸F]fluoride is produced in a cyclotron and then used in the radiolabeling reaction. nih.gov
For example, several ¹⁸F-fluorinated analogs of oleate (B1233923) have been synthesized to image fatty acid beta-oxidation. nih.gov In these syntheses, tosylate or bromide precursors were reacted with [¹⁸F]tetrabutylammonium fluoride to introduce the ¹⁸F label. nih.gov A similar strategy could be applied to synthesize [¹⁸F]this compound. The development of ¹⁸F-labeled probes requires careful optimization of the radiolabeling reaction to achieve high radiochemical yield and purity within the short timeframe dictated by the isotope's half-life. mdpi.com
Table 3: Key Aspects of ¹⁸F-Radiolabeling
| Aspect | Description | Importance | Reference |
| Radionuclide Properties | Positron emitter with a 109.8-minute half-life. | Suitable for PET imaging and allows for transport from cyclotron to clinic. | nih.govfrontiersin.orgnih.gov |
| Synthesis Strategy | Typically late-stage nucleophilic fluorination. | Maximizes the incorporation of the short-lived isotope into the final product. | rsc.org |
| Precursor Design | Contains a good leaving group (e.g., tosylate, mesylate, bromide) at the desired labeling position. | Facilitates efficient nucleophilic substitution with [¹⁸F]fluoride. | nih.gov |
| Radiochemical Yield | The amount of radioactivity incorporated into the desired product. | Needs to be high to ensure sufficient doses for imaging studies. | mdpi.com |
Strategies for Introducing Complex Moieties onto the Dodecanoic Acid Scaffold
Introducing complex moieties onto the dodecanoic acid scaffold can significantly alter its biological properties and create new functionalities. atamanchemicals.com Dodecanoic acid itself is a versatile starting material due to its long, lipophilic carbon chain and its terminal carboxylic acid group, which can be readily modified. chemeo.com
One common strategy is the formation of esters or amides at the carboxylic acid terminus. This allows for the attachment of a wide range of molecules, including fluorescent dyes, chelating agents for metal ions, or pharmacologically active compounds. For example, dodecanoic acid has been used in the formation of inclusion complexes with cyclodextrins, which can enhance its solubility and bioavailability. nih.gov
Another approach involves the modification of the alkyl chain. While the saturated chain of dodecanoic acid is generally unreactive, specific positions can be functionalized through targeted synthetic routes. This could involve introducing double or triple bonds, which can then serve as handles for further reactions such as click chemistry or metathesis. The decarboxylation of fatty acids can also lead to the formation of various hydrocarbons, including alkenes and aromatics, which could be further functionalized. researchgate.net
The synthesis of analogs with altered chain lengths or the introduction of heteroatoms (e.g., sulfur in thia-fatty acids) are other strategies to modify the properties of dodecanoic acid. nih.gov These modifications can impact the molecule's metabolism and its interaction with biological targets.
Synthesis and Manufacturing
Common Synthetic Routes
The synthesis of this compound typically involves the fluorination of a suitable 12-carbon precursor. One common method is the nucleophilic substitution of a leaving group, such as a tosylate or bromide, on a dodecanoic acid derivative with a fluoride (B91410) ion source. Improved synthetic methods for its production have been developed to enhance yield and purity. nih.gov For example, it can be synthesized from 12-hydroxydodecanoic acid. Another approach involves the hydrogenation of 12-fluorododec-2-enoic acid to yield this compound.
Purification and Characterization Techniques
After synthesis, this compound is typically purified using techniques like column chromatography or recrystallization. The identity and purity of the final product are confirmed through various analytical methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are used to confirm the molecular structure and the position of the fluorine atom. researchgate.netbldpharm.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight and confirm the elemental composition. bldpharm.com
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. researchgate.netbldpharm.com
Analytical and Characterization Techniques for 12 Fluorododecanoic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 12-fluorododecanoic acid by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom in the molecule. nih.govsigmaaldrich.com
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the hydrogen atoms within the molecule. Key signals include a triplet for the protons on the carbon adjacent to the fluorine atom (C-12), which is split by the neighboring fluorine and methylene (B1212753) protons. The protons alpha to the carboxylic acid group (C-2) typically appear as a triplet at a distinct chemical shift. The bulk of the methylene protons in the long alkyl chain (C-3 to C-11) overlap to form a complex multiplet in the upfield region of the spectrum. rsc.org
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically downfield, often appearing around 170-180 ppm. udel.edu The carbon atom bonded to the fluorine (C-12) shows a large chemical shift and exhibits splitting due to coupling with the fluorine atom (¹JCF). The remaining carbon atoms along the alkyl chain can be resolved, with their chemical shifts influenced by their proximity to the electron-withdrawing fluorine atom and the carboxylic acid group. csic.es
¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is particularly diagnostic for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. icpms.czalfa-chemistry.com For this compound, a single characteristic signal is expected for the terminal fluorine atom. The chemical shift of this signal for aliphatic fluorides is typically observed in a specific region of the spectrum (around -220 to -230 ppm relative to CFCl₃). icpms.cz The signal appears as a triplet due to coupling with the two adjacent protons on C-12. This technique is highly sensitive to the local electronic environment, making it an unambiguous indicator of fluorine incorporation into the molecule. icpms.czalfa-chemistry.com
The following table provides representative NMR data for a long-chain ω-fluorinated fatty acid, illustrating the typical chemical shifts (δ) and coupling constants (J) observed.
Table 1: Representative NMR Data for a Long-Chain ω-Fluorinated Fatty Acid
| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|
| ¹H | H-2 | ~2.35 | t | JHH ≈ 7.5 |
| H-3 | ~1.63 | m | ||
| H-4 to H-11 | ~1.2-1.4 | m | ||
| H-12 | ~4.45 | tt | ²JHF ≈ 47.5, ³JHH ≈ 6.0 | |
| ¹³C | C-1 (COOH) | ~179 | s | |
| C-2 | ~34 | s | ||
| C-3 | ~25 | s | ||
| C-4 to C-9 | ~29 | m | ||
| C-10 | ~30 | d | ³JCF ≈ 4.5 | |
| C-11 | ~22 | d | ²JCF ≈ 19.0 | |
| C-12 | ~84 | d | ¹JCF ≈ 165.0 | |
| ¹⁹F | F-12 | ~-220 | t | ²JHF ≈ 47.5 |
Note: Data are representative and based on values for similar ω-fluorinated fatty acids. Actual values may vary depending on the solvent and experimental conditions. 't' denotes triplet, 'tt' denotes triplet of triplets, 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in this compound. edinst.commt.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. spectroscopyonline.com For this compound, the spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is typically observed in the region of 3500-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. spectroscopyonline.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is found around 1700-1730 cm⁻¹. spectroscopyonline.com The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region. Vibrations involving the C-F bond are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. edinst.com While the O-H bond is a weak Raman scatterer, the C=O stretch provides a notable band. The most useful region in the Raman spectrum for long-chain fatty acids is often the C-C stretching region (1040-1120 cm⁻¹), which can provide information about the conformation and length of the alkyl chain. researchgate.net Recent studies on per- and polyfluoroalkyl substances (PFAS) have identified common Raman bands around 300, 380, and 725 cm⁻¹, which are associated with the fluorinated alkyl chain. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for both identification and quantification. nih.govtandfonline.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) is critical for the analysis of fluorinated compounds like this compound, particularly in complex environmental or biological samples. psu.eduspringermedizin.de Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, which is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. psu.edu This capability is invaluable for the confident identification of novel or unknown fluorinated species in non-targeted screening studies. psu.edulcms.cz
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a compound. lcms.cz In a typical MS/MS experiment, the molecular ion of this compound is first selected (precursor ion) and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is highly characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the neutral loss of water (H₂O, M-18) and the loss of the entire carboxyl group (COOH, M-45). libretexts.orgmiamioh.edu For terminally fluorinated acids, a characteristic fragmentation is the loss of hydrogen fluoride (B91410) (HF, M-20). The analysis of these specific fragments and neutral losses allows for unambiguous structural confirmation. psu.edu
Table 2: Expected Mass Spectrometry Fragments for this compound
| Ion Type | Formula | m/z (Nominal) | Description |
|---|---|---|---|
| Precursor Ion | [M-H]⁻ | 217 | Deprotonated molecule (Negative Ion Mode) |
| Product Ions | [M-H-H₂O]⁻ | 199 | Loss of water from precursor |
| [M-H-HF]⁻ | 197 | Loss of hydrogen fluoride from precursor | |
| [M-H-CO₂]⁻ | 173 | Decarboxylation of precursor | |
| [C₁₁H₂₁F]⁻ | 173 | Alkyl fluoride fragment after decarboxylation |
Note: Fragmentation analysis is typically performed in negative ion mode for carboxylic acids. m/z values are nominal and will be measured with high accuracy in HRMS.
Chromatographic Separations in Research Contexts
Chromatographic techniques are essential for separating this compound from other components in a mixture prior to its detection and analysis by a mass spectrometer or other detector. chromatographyonline.comresearchgate.net The choice of chromatographic method depends on the sample matrix and the analytical goals.
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin column. For the analysis of carboxylic acids like this compound, derivatization is typically required to increase the compound's volatility and improve its chromatographic behavior. nih.govtandfonline.comnih.gov This often involves converting the polar carboxylic acid group into a less polar ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying fluorinated fatty acids in various samples. psu.edunih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is the most common separation technique for fluorinated carboxylic acids. chromatographyonline.comacs.org Reversed-phase LC, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, is typically employed. acs.org The separation is achieved by running a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) mixed with water. researchgate.netnih.gov To improve peak shape and ionization efficiency in mass spectrometry, mobile phase modifiers such as acetic acid, formic acid, or fluorinated acids may be added. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of per- and polyfluoroalkyl substances (PFAS), including this compound, in complex matrices. lcms.czchromatographyonline.comacs.org
Advanced Techniques for Isotopic Purity and Localization
When this compound is synthesized with isotopic labels (e.g., ¹³C or ²H) for use as a tracer, it is essential to verify its isotopic purity and to accurately track its metabolic fate.
Isotope Ratio Mass Spectrometry (IRMS) is an advanced analytical technique designed to measure the relative abundance of stable isotopes in a given sample with extremely high precision. nih.govwvu.edu Unlike conventional mass spectrometry that resolves molecules based on their mass-to-charge ratio to identify them, IRMS is specialized for determining the ratio of a minor, heavier isotope to a major, lighter isotope (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). nih.govnoaa.gov
Research Findings: The primary application of IRMS in the context of labeled compounds is to determine the isotopic enrichment of the synthesized tracer. Before a batch of isotopically labeled this compound is used in a metabolic study, IRMS can confirm the degree to which the heavy isotope has been incorporated. This is a critical quality control step, as the accuracy of subsequent metabolic flux calculations depends on knowing the precise isotopic composition of the tracer.
The results from IRMS are typically reported in the delta (δ) notation, which expresses the isotopic ratio of a sample relative to an international standard in parts per thousand (‰). nih.govwvu.edu This high-precision measurement ensures that the starting material for any tracing experiment is well-characterized.
Table 3: Key Concepts in Isotope Ratio Mass Spectrometry
| Term | Definition |
|---|---|
| Stable Isotopes | Non-radioactive isotopes of an element, such as Carbon-13 (¹³C) and Carbon-12 (¹²C). nih.gov |
| Isotopic Ratio | The ratio of the abundance of a heavy isotope to a light isotope (e.g., ¹³C/¹²C) in a sample. noaa.gov |
| IRMS Instrument | A specialized mass spectrometer that uses a magnetic field to separate ions of different masses with very high precision to measure isotopic ratios. noaa.gov |
| Delta (δ) Notation | A standardized way of reporting isotopic ratios relative to a known standard, expressed in parts per thousand (‰). nih.govwvu.edu |
| Application | To verify the isotopic enrichment and purity of a synthesized batch of labeled this compound before its use in metabolic studies. nih.gov |
This table provides definitions for key terms related to IRMS.
Isotopic tracing is a powerful methodology used to track the movement of atoms from a labeled substrate (tracer) through a series of biochemical reactions within a living system. nih.gov When combined with computational modeling, this becomes Metabolic Flux Analysis (MFA), a technique that quantifies the rates (fluxes) of reactions in a metabolic network. creative-proteomics.comd-nb.info
Research Findings: In this context, this compound labeled with a stable isotope like ¹³C serves as a tracer to investigate fatty acid metabolism. diva-portal.org The labeled compound is introduced into a biological system (e.g., cell culture or an organism), where it is taken up by cells and enters metabolic pathways. creative-proteomics.com As it is metabolized, the labeled ¹³C atoms are incorporated into various downstream metabolites.
Analytical instruments, primarily LC-MS/MS or GC-MS, are then used to analyze cell extracts. d-nb.info These instruments can distinguish between unlabeled metabolites and their ¹³C-labeled versions (isotopologues), which have a higher mass. nih.gov By measuring the mass isotopomer distribution (the relative amounts of molecules with different numbers of ¹³C atoms) for key metabolites, researchers can deduce the pathways the tracer has passed through. nih.gov This experimental data is then fed into a metabolic network model to calculate the intracellular fluxes, providing a quantitative map of cellular metabolism and revealing how it is affected by various conditions or diseases. creative-proteomics.comd-nb.info
Table 4: Workflow for Isotopic Tracing with this compound
| Step | Description |
|---|---|
| 1. Tracer Administration | Isotopically labeled this compound (e.g., ¹³C-labeled) is introduced into the biological system. creative-proteomics.com |
| 2. Metabolic Conversion | The labeled fatty acid is metabolized, and its ¹³C atoms are incorporated into other molecules like acetyl-CoA, citrate (B86180), and other fatty acids. d-nb.infodiva-portal.org |
| 3. Sample Analysis | Metabolites are extracted and analyzed using Mass Spectrometry (MS) to measure the mass distribution of labeled products. d-nb.info |
| 4. Data Interpretation | The pattern of isotopic labeling in downstream metabolites reveals the activity of specific metabolic pathways. nih.gov |
| 5. Metabolic Flux Analysis | The labeling data is used in a computational model to quantify the rates (fluxes) of reactions throughout the metabolic network. creative-proteomics.comnih.gov |
This table outlines the general process of using an isotopically labeled compound for metabolic flux analysis.
Biochemical and Cellular Interactions of 12 Fluorododecanoic Acid
Modulation of Enzyme Activity and Function
12-Fluorododecanoic acid interacts with several classes of enzymes, primarily those involved in fatty acid metabolism and epigenetic regulation. These interactions range from serving as a substrate to participating in inhibitory pathways, thereby affecting critical cellular functions.
Inhibition of Enzymes Involved in Fatty Acid Metabolism
The primary mechanism by which this compound disrupts fatty acid metabolism is not through direct inhibition of a fatty acid processing enzyme, but via a process known as "lethal synthesis". mmsl.cz Because it possesses an even number of carbon atoms, this compound can be processed by the mitochondrial fatty acid β-oxidation pathway. This metabolic breakdown sequentially removes two-carbon units, ultimately yielding fluoroacetyl-CoA. mmsl.cz
This product, fluoroacetyl-CoA, can then enter the citric acid cycle (Krebs cycle) by condensing with oxaloacetate to form fluorocitrate. mmsl.cz The fluorocitrate then acts as a potent inhibitor of aconitase, a key enzyme in the citric acid cycle that catalyzes the isomerization of citrate (B86180) to isocitrate. mmsl.cz By blocking this crucial step, this compound effectively halts the citric acid cycle, leading to a shutdown of cellular energy production and subsequent cellular dysfunction. mmsl.cz
Interaction with Histone Deacetylases (HDACs)
Beyond its role in metabolic disruption, this compound has been identified as an interacting partner for histone deacetylases (HDACs), which are critical enzymes in epigenetic regulation. aacrjournals.orgresearcher.life Specifically, it interacts with the class III HDACs, also known as sirtuins. aacrjournals.orgresearchgate.net Sirtuins are NAD+-dependent enzymes that remove acyl groups from lysine (B10760008) residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes. aacrjournals.orgnih.gov
The interaction of this compound with these enzymes has led to its use in the development of molecular probes. For instance, an analog, 12-fluorododecanoic-AHA (12-FDDAHA), was synthesized to serve as a substrate for creating radiotracers used in positron emission tomography (PET) imaging to monitor the activity of HDACs in the body. researchgate.netspringermedizin.de
Substrate Specificity and Kinetic Analysis with Sirtuins (SIRT2)
Detailed kinetic studies have focused on the interaction between this compound and SIRT2, a specific sirtuin that acts as a key regulator of various cellular pathways. aacrjournals.orgresearchgate.net These analyses reveal that SIRT2 can utilize fatty acylated proteins as substrates, and the length and composition of the fatty acid chain influence the enzyme's catalytic efficiency.
Research comparing different fatty acid substrates for SIRT2 demonstrated that myristoyl (a 14-carbon fatty acid) was cleaved most efficiently. aacrjournals.orgresearchgate.net this compound was also found to be a competent substrate, followed by 10-fluorodecanoic acid. aacrjournals.orgresearchgate.net This indicates a preference by the SIRT2 catalytic site for longer-chain fatty acids. aacrjournals.org The kinetic data underscores the specificity of sirtuin enzymes and how a terminal fluorine modification is accommodated within the enzyme's active site.
Table 1: Kinetic Analysis of SIRT2 with Various Fatty Acid Substrates This table presents kinetic data from studies analyzing the catalytic efficiency of SIRT2 with different fatty acid substrates. Note that values from different studies may be reported in different units.
| Substrate | Catalytic Efficiency (kcat/Km) | Source |
| Myristoyl | 4 x 10⁻³ s⁻¹µM⁻¹ | aacrjournals.orgresearchgate.net |
| This compound | 1 x 10⁻⁴ s⁻¹µM⁻¹ | aacrjournals.orgresearchgate.net |
| 10-Fluorodecanoic acid | 8.9 x 10⁻⁵ s⁻¹µM⁻¹ | aacrjournals.orgresearchgate.net |
Elucidation of Metabolic Pathways and Cellular Responses
The introduction of this compound into a biological system triggers distinct metabolic and cellular responses, primarily stemming from its processing by fatty acid oxidation pathways and its subsequent disruption of core energy metabolism.
Impact on Fatty Acid Oxidation and Synthesis Pathways
The most significant impact of this compound on metabolic pathways is observed in its interaction with fatty acid oxidation (FAO). The mitochondrial β-oxidation pathway is responsible for breaking down long-chain fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for ATP production. dhingcollegeonline.co.inuoanbar.edu.iq
This compound is recognized as a substrate for this pathway. mmsl.cz However, its breakdown leads to the toxic metabolite fluoroacetyl-CoA, which subsequently inhibits the citric acid cycle. mmsl.cz This effectively links the pathway of fatty acid oxidation to a catastrophic failure in central carbon metabolism. While fluorinated fatty acids can also be substrates for other enzymes like cytochrome P450, which hydroxylates the chain, the dominant and most studied effect remains its "lethal synthesis" via β-oxidation. researchgate.net There is less direct evidence detailing its specific impact on fatty acid synthesis pathways, other than the general principle that fatty acid analogs can modulate such processes. ontosight.ai
Perturbation of Cellular Metabolism
This energy crisis causes widespread cellular stress and dysfunction. mmsl.cznih.gov Furthermore, the interaction of this compound with regulatory enzymes like SIRT2 suggests a more subtle layer of metabolic perturbation. researchgate.net By acting as a substrate for SIRT2, it can potentially compete with natural substrates and influence the regulation of diverse processes that SIRT2 controls, including cellular stress responses and cell cycle progression. aacrjournals.orgresearchgate.net
Influence on Lipid Metabolism and Transport
This compound, as a synthetic fatty acid analog, has been studied for its capacity to modulate cellular lipid metabolism and signaling pathways. ontosight.ai The introduction of a fluorine atom can significantly alter the molecule's biological behavior compared to its non-fluorinated counterpart, dodecanoic acid, affecting its interaction with metabolic enzymes. ontosight.ai Research indicates that such fluorinated fatty acids can alter lipid metabolism and have been explored for their potential in pharmaceutical applications. ontosight.ai
A key area of investigation has been its interaction with histone deacetylases (HDACs), particularly the class III sirtuins (SIRTs), which are dependent on nicotinamide (B372718) dinucleotide (NAD+) and can utilize larger lysine-modifying groups as substrates, including myristoyl groups. researchgate.net SIRT2, a key regulator in various cellular pathways, has been shown to process fatty acid substrates. researchgate.net Kinetic studies have been performed to determine the catalytic efficiency of SIRT2 with various fatty acid substrates. The analysis revealed that while myristoyl (a 14-carbon fatty acid) was the most efficiently cleaved substrate, this compound was also processed, albeit at a lower efficiency than the natural lipid. researchgate.net
| Substrate | Catalytic Efficiency (kcat/km) (s⁻¹µM⁻¹) |
|---|---|
| Myristoyl (14-carbon) | 4.00E-03 |
| This compound | 1.00E-04 |
| 10-Fluorodecanoic acid | 8.90E-05 |
Data sourced from ResearchGate. researchgate.net
Furthermore, research using a derivative of this compound has shown that it can interfere with the intracellular transport of other lipids. maastrichtuniversity.nl Specifically, it was observed to disrupt the intracellular redistribution of fluorescently labeled ceramide in HeLa cells, suggesting an impact on lipid trafficking pathways between organelles like the endoplasmic reticulum and the Golgi apparatus. maastrichtuniversity.nl The compound's influence extends to affecting the balance of lipid processes; high concentrations of nonesterified fatty acids (NEFA) have been shown to induce lipid metabolism disorders in hepatocytes by increasing the expression of molecules involved in lipogenesis and decreasing those involved in lipolysis. frontiersin.org
Membrane and Lipid Interactions
The interaction of this compound with cellular membranes is a critical aspect of its biological activity, influencing membrane structure and the function of associated proteins. ontosight.aiontosight.ai
Fatty acid analogs like this compound are known to interfere with the lipid composition of cellular membranes. ontosight.ai Modifications to the membrane's fatty acid profile, phospholipid composition, or cholesterol content are extensive enough to alter its fluidity. nih.gov Such changes in the physical properties of the membrane can, in turn, affect a wide array of cellular functions. nih.gov The 'membrane pacemaker' hypothesis suggests that changes in membrane lipid unsaturation can influence the cellular metabolic rate and the cell's vulnerability to oxidative damage. scispace.com
As a lipophilic compound, this compound is expected to preferentially partition into biological membranes. nih.gov The accumulation of such hydrocarbon molecules within the lipid bilayer can cause it to expand, an effect that has been assessed using fluorescent fatty acid analogs. nih.gov This incorporation leads to an increase in membrane fluidity. nih.gov A direct consequence of these structural perturbations is an increase in the passive permeability of the membrane to small molecules and ions, such as protons. nih.gov This can lead to the dissipation of electrochemical gradients across membranes, for instance, affecting the proton motive force in proteoliposomes. nih.gov
The activity of integral membrane proteins is profoundly influenced by their surrounding lipid environment. nih.govfrontiersin.org By altering the physical characteristics of the membrane, this compound can indirectly modulate the function of these proteins. nih.gov Changes in membrane fluidity and composition can affect the conformation and quaternary structure of transporters, receptors, and enzymes, leading to altered activity. nih.govnih.gov The impairment of microbial activity by some cyclic hydrocarbons, for example, is believed to result from hydrophobic interactions with the membrane that affect the functioning of membrane-embedded proteins. nih.gov The lipid bilayer is not merely a solvent but an active participant in the function of membrane proteins, and its perturbation can have significant downstream effects on cellular signaling and transport. frontiersin.orgnih.gov
Intracellular Localization and Organelle Targeting
The journey of this compound into the cell and its subsequent distribution among organelles are key determinants of its biological effects.
The entry of fatty acids and their analogs into cells is a complex process that can involve several mechanisms, including passive diffusion and protein-mediated transport. aau.dk For therapeutic and imaging applications, RNA therapeutics are sometimes conjugated to lipids to promote cell penetration. nih.gov
Derivatives of this compound have been developed to study and exploit these uptake mechanisms, particularly for PET imaging. researchgate.net In one study, this compound was linked to an aminohexanoicanilide (AHA) backbone to create a tracer, 12-[18F]DDAHA. researchgate.net In vitro cellular uptake studies with this tracer demonstrated a significant, three-fold increase in accumulation in U87 glioma cells compared to several other cancer cell lines, indicating a degree of cell-type specificity in its uptake. researchgate.netresearcher.life
| Cell Line | Description | Relative Uptake |
|---|---|---|
| U87 | Glioma | High |
| MiaPaCa | Pancreatic Cancer | Low |
| MDA-MB-231 | Breast Cancer | Low |
| MCF10A | Non-tumorigenic Breast Epithelial | Low |
Data interpretation based on findings from ResearchGate. researchgate.net
This differential uptake suggests that specific transport mechanisms, which may be overexpressed in certain cell types like gliomas, could be involved in the internalization of this compound. researchgate.net The uptake of such molecules often occurs via endocytosis, where they are initially trapped in endosomes before potentially being trafficked to other organelles like lysosomes for degradation or escaping into the cytosol to reach their targets. nih.gov
Specificity for Organellar Compartments (e.g., mitochondria, lysosomes)
The subcellular distribution of fatty acids is critical to their metabolic fate. While direct studies specifically tracking the localization of this compound within subcellular organelles are not extensively documented, the known metabolic pathways for fatty acids allow for informed inferences regarding its likely compartmentalization.
Mitochondria: As the primary site for β-oxidation, mitochondria are a probable destination for this compound. nih.govduth.grresearchgate.netlibretexts.org Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle system to be broken down into acetyl-CoA, which then enters the citric acid cycle for energy production. nih.govduth.grresearchgate.netlibretexts.org It is anticipated that this compound, as a long-chain fatty acid analog, would also be a substrate for this pathway. The presence of the terminal fluorine atom may, however, influence the rate and products of its oxidation. The metabolism of other ω-fluorinated fatty acids is known to result in the formation of fluoroacetate, a potent metabolic toxin, after several cycles of β-oxidation.
Lysosomes: Lysosomes are involved in the degradation of cellular components and internalized materials through autophagy. fluorideresearch.org While not a primary site for fatty acid oxidation, lysosomes play a role in the breakdown of lipid-rich structures and the recycling of their components. It is plausible that this compound, once incorporated into complex lipids, could be trafficked to lysosomes for degradation as part of normal cellular turnover. d-nb.infonih.govnih.gov The interaction and communication between mitochondria and lysosomes are also crucial for cellular homeostasis, including processes like mitophagy, the selective degradation of mitochondria by autophagy. fluorideresearch.org
A summary of the expected, though not experimentally confirmed for this compound, organellar roles is presented in the table below.
| Organelle | Expected Role in this compound Metabolism | General Function |
| Mitochondria | Probable site of β-oxidation for energy production. | Primary site of cellular respiration and fatty acid oxidation. nih.govduth.grresearchgate.netlibretexts.org |
| Lysosomes | Potential site for degradation of complex lipids containing this compound. | Involved in cellular degradation and recycling pathways. fluorideresearch.org |
Role in Ceramide Trafficking (e.g., via CERT protein)
A significant and well-documented role of this compound is in the study of ceramide trafficking, specifically through its use in the synthesis of inhibitors of the ceramide transfer protein (CERT). CERT is a key protein responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the synthesis of sphingomyelin.
Research has demonstrated that this compound active ester serves as a mild acylating agent in the chemical synthesis of a fluorinated analog of HPA-12, a known competitive inhibitor of CERT. researchgate.netnih.govresearchgate.net HPA-12 and its derivatives are valuable tools for investigating the function of CERT and the consequences of its inhibition. researchgate.netnih.govresearchgate.netmdpi.comfu-berlin.de The synthesis of [¹⁹F]HPA-12, which incorporates the 12-fluoro-dodecanoyl chain, has been reported, and its inhibitory activity on CERT-mediated ceramide trafficking has been confirmed. nih.govresearchgate.net In vitro studies have shown that fluorination at the C-12 position of the alkyl chain does not abolish the binding properties of HPA-12 to the START domain of CERT. researchgate.net
The use of this compound in this context underscores its utility as a chemical probe in lipid research. The table below summarizes the key molecules and their roles in the context of ceramide trafficking studies.
| Compound | Role/Significance |
| This compound | Precursor for the synthesis of CERT inhibitors. |
| CERT protein | Transports ceramide from the ER to the Golgi. mdpi.comfu-berlin.de |
| HPA-12 | A competitive inhibitor of the CERT protein. researchgate.netnih.govresearchgate.netmdpi.comfu-berlin.de |
| [¹⁹F]HPA-12 | A fluorinated analog of HPA-12 synthesized using this compound, used to study CERT function. nih.govresearchgate.net |
Protein Binding and Molecular Recognition
Interactions with Fatty Acid Binding Proteins
The binding of a fatty acid to an FABP is determined by the size and shape of the binding pocket and the chemical properties of the ligand. The introduction of a fluorine atom at the terminal position of the dodecanoic acid chain could potentially alter its binding affinity and specificity for different FABP isoforms compared to its non-fluorinated counterpart, dodecanoic acid. Such alterations could arise from changes in the hydrophobicity and electronic properties of the acyl chain. Fluorescently labeled fatty acids are often used as probes to study FABP binding. nih.govffasciences.com
The table below outlines some of the major FABP isoforms and their primary tissue of expression, which represent potential interaction partners for this compound.
| FABP Isoform | Primary Tissue(s) of Expression |
| FABP1 (L-FABP) | Liver, Intestine researchgate.net |
| FABP2 (I-FABP) | Intestine |
| FABP3 (H-FABP) | Heart, Skeletal Muscle researchgate.net |
| FABP4 (A-FABP) | Adipose Tissue, Macrophages |
| FABP5 (E-FABP) | Epidermis, Adipocytes, Macrophages researchgate.net |
| FABP7 (B-FABP) | Brain |
Binding to Receptors or Transporters (e.g., FATP1, CD36)
The entry of long-chain fatty acids into cells is a regulated process involving several membrane-associated proteins, including Fatty Acid Transport Proteins (FATPs) and CD36 (also known as Fatty Acid Translocase, FAT). nih.gov These proteins are crucial for the efficient uptake of fatty acids from the bloodstream into various tissues.
FATP1: FATP1 is expressed in tissues with high rates of fatty acid metabolism, such as skeletal muscle and adipose tissue. nih.govnih.gov It facilitates the transport of fatty acids across the plasma membrane and is also thought to possess acyl-CoA synthetase activity, which effectively traps the fatty acid inside the cell by converting it to its CoA ester. While there is no direct evidence of this compound binding to FATP1, it is reasonable to assume that as a long-chain fatty acid, it could be a substrate for this transporter.
CD36: CD36 is a scavenger receptor that binds to a wide range of ligands, including long-chain fatty acids. nih.govnih.gov It is expressed on the surface of various cell types, including adipocytes, myocytes, and macrophages. CD36 is believed to function by concentrating fatty acids at the cell surface, thereby facilitating their subsequent transport into the cell. Similar to FATP1, direct binding studies of this compound with CD36 have not been reported. However, given its structural similarity to endogenous long-chain fatty acids, an interaction is plausible.
The table below summarizes the key characteristics of these fatty acid transporters.
| Transporter | Cellular Location | Primary Function |
| FATP1 | Plasma membrane, Endoplasmic Reticulum | Facilitates fatty acid transport and has acyl-CoA synthetase activity. nih.govnih.gov |
| CD36 (FAT) | Plasma membrane | Binds long-chain fatty acids and facilitates their uptake. nih.govnih.gov |
Metabolic Tracers in In Vitro and Animal Models
The substitution of a hydrogen atom with a fluorine atom in this compound makes it a suitable tracer for metabolic studies. This is because the carbon-fluorine bond is strong and the fluorine atom is relatively small, causing minimal structural perturbation to the fatty acid chain. This allows it to be recognized and processed by the cellular machinery involved in fatty acid metabolism, serving as a surrogate for its non-fluorinated counterparts.
Tracing Fatty Acid Uptake and Utilization
Researchers have utilized this compound to trace the uptake and subsequent metabolic fate of fatty acids in various biological systems. By introducing this fluorinated fatty acid to cells or animal models, scientists can monitor its incorporation into different lipid species and track its movement across cellular compartments. This approach provides valuable insights into the dynamics of fatty acid transport and storage under different physiological and pathological conditions. For instance, studies have employed similar fluorinated fatty acid analogs to investigate fatty acid metabolism in organs with high energy demands, such as the heart and brown adipose tissue. nih.gov
A common technique involves using isotopically labeled versions of fluorinated fatty acids, such as those containing carbon-13 or radioactive isotopes like fluorine-18 (B77423). These labeled molecules can be detected and quantified using techniques like mass spectrometry or positron emission tomography (PET), respectively. This allows for the non-invasive, real-time imaging of fatty acid metabolism in living organisms. plos.orgepa.gov
Investigation of Metabolic Fluxes
This compound and related fluorinated fatty acids are instrumental in metabolic flux analysis, a powerful technique used to quantify the rates of metabolic pathways. By tracing the flow of the fluorinated carbon backbone through various metabolic reactions, researchers can gain a quantitative understanding of how cells utilize fatty acids for energy production, lipid synthesis, and other essential processes. nih.gov
This type of analysis is particularly crucial in understanding metabolic reprogramming in diseases like cancer and diabetes. nih.govnih.gov For example, studies have used stable isotope tracers to unravel the complex metabolic networks in cancer cells, revealing dependencies on specific metabolic pathways for their growth and survival. nih.gov The data obtained from these tracer experiments can be used to construct detailed metabolic models, providing a systems-level view of cellular metabolism. nih.gov
Development of Fluorescent Probes
The inherent properties of this compound also make it a foundational component in the design of fluorescent probes for cellular imaging. By attaching a fluorescent molecule (fluorophore) to the fatty acid chain, researchers can create powerful tools to visualize and study cellular structures and processes in real-time.
Design Principles for Fluorinated Fatty Acid Probes
The design of effective fluorescent fatty acid probes involves several key considerations. The choice of fluorophore is critical and depends on the specific application, with factors such as brightness, photostability, and spectral properties playing a significant role. nih.gov The position at which the fluorophore is attached to the fatty acid chain is also crucial, as it can influence the probe's localization within the cell and its interaction with cellular components. thermofisher.com
| Probe Design Principle | Rationale | Key Considerations |
| Fluorophore Selection | To provide a detectable signal for imaging. | Brightness, photostability, excitation/emission spectra, environmental sensitivity. |
| Attachment Position | To control probe localization and minimize steric hindrance. | Omega (ω) position often preferred to maintain metabolic activity. |
| Fatty Acid Chain Length | To influence membrane partitioning and targeting. | Shorter chains may have different membrane affinities than longer chains. |
| Biocompatibility | To ensure the probe does not disrupt normal cellular function. | Minimal perturbation of membrane structure and function. |
Application in Cell Imaging and Live Cell Studies
Fluorescent probes derived from this compound and similar fatty acids are widely used in live-cell imaging to visualize the dynamics of lipid metabolism and trafficking. These probes allow researchers to observe processes such as fatty acid uptake, esterification into complex lipids, and storage in lipid droplets in real-time. nih.gov
The ability to perform live-cell imaging is crucial for understanding the temporal and spatial regulation of these processes. nih.gov For example, researchers can track the movement of fluorescently labeled fatty acids from the plasma membrane to various intracellular organelles, providing insights into the coordination of lipid metabolism between different cellular compartments. nih.gov These studies have been instrumental in elucidating the mechanisms underlying various lipid-related diseases.
Imaging of Subcellular Events and Organelle Function
By carefully designing the fluorescent fatty acid probe, it is possible to target specific subcellular organelles, such as mitochondria, the endoplasmic reticulum, and peroxisomes. nih.govnih.govmdpi.comthermofisher.cn This organelle-specific imaging allows for the detailed investigation of the role of these compartments in fatty acid metabolism.
For instance, probes that accumulate in mitochondria can be used to study fatty acid oxidation, the primary process by which cells generate energy from fats. nih.gov Similarly, probes targeted to the endoplasmic reticulum can provide insights into the synthesis of complex lipids. The development of probes that respond to changes in the local environment, such as pH or the presence of reactive oxygen species, further enhances their utility in studying organelle function and dysfunction. nih.govmdpi.comrsc.org
Recent advancements have led to the development of sophisticated probes, such as BODIPY-C12, which has been shown to accumulate in peroxisomes, enabling the tracking of these organelles in live cells and even in whole organisms like Zebrafish embryos. nih.gov This allows for the investigation of peroxisomal function and the detection of abnormalities associated with peroxisomal disorders. nih.gov
| Organelle | Role in Fatty Acid Metabolism | Example of Imaging Application |
| Mitochondria | Beta-oxidation for energy production. | Visualizing fatty acid uptake and oxidation in real-time. nih.gov |
| Endoplasmic Reticulum | Synthesis of complex lipids (e.g., triglycerides, phospholipids). | Tracking the incorporation of fatty acids into newly synthesized lipids. |
| Peroxisomes | Oxidation of very long-chain and branched-chain fatty acids. | Identifying functional and dysfunctional peroxisomes. nih.gov |
| Lipid Droplets | Storage of neutral lipids. | Monitoring the dynamics of lipid storage and mobilization. nih.gov |
Radiotracers for In Vivo Imaging Research
This compound has emerged as a valuable molecular tool in the development of radiotracers for non-invasive in vivo imaging, particularly for Positron Emission Tomography (PET). Its unique properties allow for the investigation of specific enzymatic activities and cellular processes in living organisms.
The development of PET radiotracers is a critical area of research for understanding the biochemical basis of diseases and for developing new diagnostic tools. nih.govthermofisher.comresearchgate.netrsc.org The incorporation of a fluorine-18 (¹⁸F) atom into molecules like dodecanoic acid allows for their detection in PET scans, providing a window into biological processes at the molecular level. nih.govresearchgate.net
A notable application of this compound is in the creation of substrate-type radiotracers for specific enzymes. One such development is the synthesis of 12-[¹⁸F]fluorododecanoic aminohexanoicanilide (12-[¹⁸F]DDAHA), a radiotracer designed to measure the expression and activity of Sirtuin 2 (SIRT2). 34.237.233 The radiosynthesis of this tracer was accomplished through nucleophilic radiofluorination of a 12-iododecanoic-AHA precursor. 34.237.233 The resulting radiotracer, 12-[¹⁸F]DDAHA, possesses a calculated cLogP value of 5.32, indicating a strong capacity to passively diffuse across cell membranes. 34.237.233
However, initial in vivo studies with 12-[¹⁸F]DDAHA in glioma-bearing rats revealed a significant challenge: rapid defluorination of the radiotracer after intravenous administration. 34.237.233 This was evidenced by a substantial accumulation of ¹⁸F radioactivity in the skull and bones, which complicated the interpretation of radiotracer uptake in the tumor and brain. 34.237.233 This finding underscores the need for developing next-generation SIRT2-specific radiotracers with improved in vivo stability to resist defluorination. 34.237.233
This compound serves as a substrate for certain enzymes, and when labeled with ¹⁸F, it can be used to probe their activity in vivo. A key target of interest is SIRT2, a member of the sirtuin family of NAD⁺-dependent protein deacetylases. 34.237.233nih.gov SIRT2 is known to have a preference for long-chain fatty acyl groups. rsc.orgnih.gov
Research has shown that SIRT2 can efficiently cleave long-chain fatty acyl groups, with a catalytic efficiency (kcat/Km) for a myristoyl group that is slightly higher than for an acetyl group. nih.gov In a study aimed at developing a SIRT2-specific radiotracer, a library of compounds was screened. SIRT2 was found to most efficiently cleave a myristoyl group, followed closely by 12-fluorododecanoic and 10-fluorodecanoic groups. 34.237.233
The development of a SIRT2-selective radiotracer like a derivative of this compound holds the potential to provide valuable information about SIRT2 expression and activity in both tumors and normal tissues. 34.237.233 Such a tool could help to elucidate the roles of SIRT2 in various diseases and aid in monitoring the effectiveness of therapies that target this enzyme. 34.237.233
Table 1: Kinetic Parameters of SIRT2 with Various Acyl Substrates
| Substrate | kcat/Km (s⁻¹ M⁻¹) | Reference |
|---|---|---|
| Myristoyl | 716.5 ± 72.8 | 34.237.233 |
| 12-Fluorododecanoyl | 615.4 ± 50.5 | 34.237.233 |
Table 2: In Vitro Uptake of 12-[¹⁸F]DDAHA in Different Cell Lines
| Cell Line | Cancer Type | Relative Radioactivity Accumulation | SIRT2 Expression Level | Reference |
|---|---|---|---|---|
| MDA-MB-435 | Melanoma | Significantly Increased | High | 34.237.233 |
| MCF-7 | Breast Adenocarcinoma | Significantly Increased | Increased | 34.237.233 |
| U87MG | Glioma | Lesser Degree | Lower | 34.237.233 |
| MiaPaCa | Pancreatic Carcinoma | Low | Low | 34.237.233 |
Tools for Advanced Cell Biology Studies
Beyond its use in in vivo imaging, this compound and its analogs are valuable probes for dissecting complex cellular processes at a finer level.
Protein lysine fatty acylation is a crucial post-translational modification (PTM) that regulates protein function and localization. nih.govnih.gov Fatty acid analogs, including fluorinated versions, can be used as chemical reporters to study this process. These probes are metabolically incorporated into proteins, allowing for their subsequent detection and analysis. mayo.edunih.govnih.gov
The study of lysine fatty acylation has benefited from the development of bioorthogonal chemical reporters, such as fatty acids containing azide (B81097) or alkyne groups. nih.gov These reporters, once incorporated into proteins, can be tagged with fluorescent dyes or biotin (B1667282) for visualization and enrichment. mayo.edunih.gov While not a direct application of this compound itself, the principles of using modified fatty acids to probe PTMs are highly relevant. The fluorine atom in this compound can act as a subtle probe, influencing enzyme-substrate interactions without the larger perturbation of an azide or alkyne group, making it a useful tool for studying the enzymes that add or remove these fatty acyl chains, such as SIRT2. 34.237.233nih.govnih.gov
Fatty acids are not just building blocks and energy sources; they also act as signaling molecules that modulate a wide array of cellular processes. nih.gov The availability and metabolism of specific fatty acids can influence gene expression, cell growth, and signal transduction pathways. nih.govnih.govnih.gov
Fluorescently labeled fatty acid analogs are powerful tools for investigating these signaling roles in living cells. nih.govfrontiersin.org These probes allow for real-time visualization of fatty acid uptake, localization, and their effects on cellular behavior, such as changes in cytosolic ion concentrations and mitochondrial function. mayo.edu By introducing a fluorinated fatty acid like this compound, researchers can track its metabolic fate and its impact on specific signaling cascades. For instance, understanding how the uptake and metabolism of a specific fatty acid analog correlates with the activation or inhibition of pathways like the unfolded protein response (UPR) or the cell wall integrity (CWI) pathway can provide insights into metabolic regulation and stress responses. nih.gov The use of such probes is crucial for unraveling the complex interplay between lipid metabolism and cellular signaling in both normal physiology and in disease states. mayo.edu
Conclusion
12-Fluorododecanoic acid stands out as a versatile and powerful tool in the arsenal (B13267) of biochemists and molecular biologists. Its strategic fluorination provides a unique combination of properties that allow for detailed investigations into the complex world of lipid metabolism, enzyme function, and membrane biology. As synthetic methodologies improve and our understanding of its interactions with biological systems deepens, the applications of this compound in both basic and translational research are poised to expand even further.
Computational and Theoretical Studies
Molecular Dynamics Simulations of Membrane Interactions
Fluorination of the hydrophobic chains of lipids has been shown to significantly alter membrane properties. MD simulations of partially fluorinated phospholipid bilayers have revealed that fluorocarbon chains tend to adopt a more ordered, all-trans conformation compared to their hydrocarbon counterparts. nih.gov This increased order leads to a more densely packed and hydrophobic membrane core. nih.gov Consequently, the fluorinated bilayer exhibits a higher free energy barrier for the passage of water molecules, suggesting lower permeability. nih.gov
When incorporated into a lipid bilayer, 12-fluorododecanoic acid is expected to align with the host lipids, with its carboxyl group positioned at the water/lipid interface and its fluorinated tail extending into the hydrophobic core. The presence of the terminal fluorine atom is anticipated to influence the local ordering of the surrounding lipid tails. All-atom and coarse-grained MD simulations of other long-chain fatty acids, such as parinaric acids, in lipid bilayers have demonstrated their ability to probe membrane order and dynamics. mdpi.com These studies show that the fatty acid's conformation and interactions are sensitive to the lipid phase, with more ordered packing observed in the gel phase. mdpi.com Based on these findings, it is hypothesized that this compound would exhibit tighter packing with lipids, particularly in more ordered membrane domains.
Table 1: Predicted Effects of this compound on Membrane Properties based on MD Simulations of Analogous Systems
| Membrane Property | Predicted Effect of this compound | Rationale from Analogous Systems |
| Membrane Core Order | Increased local order | Fluorinated chains favor all-trans conformations, leading to denser packing. nih.gov |
| Hydrophobicity of Core | Increased | Reduced free volume and neatly packed fluorinated chains enhance hydrophobicity. nih.gov |
| Water Permeability | Decreased | Higher free energy barrier for water translocation across the fluorinated membrane. nih.gov |
| Lipid Packing | Tighter packing with host lipids | The almost linear structure of terminally fluorinated acids allows for closer association with lipid tails. mdpi.com |
Quantum Chemical Calculations on Fluorine Effects
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules, which are crucial for understanding the effects of fluorine substitution. The introduction of a fluorine atom at the terminal (ω) position of dodecanoic acid significantly alters its electronic properties. Fluorine's high electronegativity creates a strong C-F bond with a significant dipole moment.
Quantum chemical studies on fluorinated alkanes have shown that the conformational geometries and electronic interactions are heavily influenced by fluorination. researchgate.net The electron-withdrawing nature of fluorine can affect the acidity (pKa) of the carboxylic acid group, although the effect is attenuated by the long alkyl chain. More significantly, the terminal fluorine atom can participate in non-covalent interactions, such as hydrogen bonds, which can influence the molecule's interactions with its environment. nih.gov
The conformational profile of the alkyl chain can also be affected. Studies on 1,3-difluorinated alkanes have demonstrated that fluorine substitution has a profound impact on the molecule's preferred conformation, with the effect being dependent on the polarity of the medium. acs.org While this compound has only a single fluorine, these findings suggest that the terminal fluorination can introduce conformational preferences that may be important for its biological activity.
Table 2: Predicted Electronic and Conformational Effects of Terminal Fluorination in this compound
| Property | Predicted Effect | Basis from Quantum Chemical Studies |
| Bond Polarity | Increased polarity of the terminal C-F bond | High electronegativity of fluorine. nih.gov |
| Acidity (pKa) | Minor change | The inductive effect of fluorine is attenuated over the long alkyl chain. |
| Molecular Conformation | Potential for altered conformational preferences | Fluorine substitution can significantly influence alkane chain conformation. acs.org |
| Intermolecular Interactions | Capacity for weak C-F···H hydrogen bonding | The fluorine atom can act as a hydrogen bond acceptor. nih.gov |
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For fluorinated fatty acids, SAR analyses have provided valuable insights into the design of biologically active molecules. The replacement of a hydrogen atom with fluorine at the ω-position of a fatty acid can lead to significant changes in its physicochemical properties and, consequently, its biological function.
In the context of ω-fluorinated fatty acids, SAR studies have often focused on their potential as metabolic probes or inhibitors. The strong C-F bond is resistant to metabolic degradation, which can block pathways like ω-oxidation. This metabolic stability is a key feature that is exploited in the design of fatty acid analogues for various applications. A detailed SAR study on sialic acid-based inhibitors with varying degrees of fluorination found that increasing the number of fluorine atoms led to a decrease in inhibitory potency, highlighting the subtle electronic and steric effects of fluorine on biological activity. nih.gov
Table 3: Key SAR Considerations for ω-Fluorinated Fatty Acids like this compound
| Structural Feature | Impact on Physicochemical Properties | Consequence for Biological Activity |
| Terminal Fluorine | Increased metabolic stability (resistance to ω-oxidation) | Potential for prolonged biological effect or use as a metabolic probe. |
| Alkyl Chain Length | Modulates overall lipophilicity and spatial reach | Influences membrane partitioning and interaction with enzyme binding pockets. |
| Carboxylic Acid Headgroup | Provides polarity and a site for ionic interactions | Essential for anchoring to membrane surfaces and interacting with polar residues in enzyme active sites. |
| Degree of Fluorination | Can alter electronic properties and steric bulk | Can fine-tune binding affinity and inhibitory potency. nih.gov |
Docking and Molecular Modeling of Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov While specific docking studies for this compound are not prominent in the literature, docking simulations of other long-chain fatty acids provide a framework for understanding its potential interactions with enzymes.
Long-chain fatty acids are known to bind to various enzymes, including fatty acid binding proteins (FABPs) and fatty acid desaturases. acs.orgnih.gov Docking studies of fatty acids with these enzymes typically show the ligand occupying a hydrophobic tunnel or cavity. The carboxylic acid headgroup often forms key hydrogen bonds or ionic interactions with polar amino acid residues at the entrance or within the binding pocket, while the alkyl chain is stabilized by hydrophobic interactions.
For this compound, it is anticipated that the dodecanoic acid backbone would position itself within the hydrophobic binding site of a target enzyme in a manner similar to its non-fluorinated counterpart. The terminal fluorine atom could engage in specific interactions that may enhance or alter the binding affinity. For instance, the fluorine could act as a weak hydrogen bond acceptor with suitable donor groups on the protein. nih.gov A study on the interaction of perfluorinated compounds with human liver FABP revealed that the rigid nature of the fluorocarbon chain can influence the binding conformation, with longer chains needing to bend to fit within the binding cavity. acs.org
Molecular docking simulations of various fatty acids with SARS-CoV-2 proteins have also been conducted to explore their inhibitory potential, demonstrating the broad applicability of these computational methods. researchgate.net
Table 4: Predicted Interactions of this compound in an Enzyme Binding Pocket
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine (B10760008), Serine, Tyrosine |
| Alkyl Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |
| Terminal Fluorine | Weak Hydrogen Bonding, Halogen Bonding | C-H donors, other suitable donors |
Future Research Directions and Unexplored Avenues
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The fields of metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids, offer a powerful lens through which to view the biological impact of 12-fluorododecanoic acid. nih.govnih.gov Future research should focus on integrating this fluorinated fatty acid into advanced omics workflows to elucidate its metabolic fate and its effects on cellular networks.
By employing techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the uptake and incorporation of this compound into complex lipids. nih.gov This would provide a detailed picture of how the terminal fluorine atom influences the assembly and function of biological membranes and signaling molecules. Untargeted metabolomics and lipidomics approaches can reveal global changes in the cellular metabolome and lipidome following exposure to this compound, helping to identify novel biochemical pathways and off-target effects. mdpi.com This can be particularly insightful for understanding its mechanism of action in various biological contexts. nih.gov
Furthermore, these "omics" technologies can be instrumental in identifying unique biomarkers associated with the presence or activity of this compound. Such biomarkers could be invaluable for both diagnostic and research applications, allowing for sensitive detection and monitoring of the compound's distribution and biological impact in complex systems. nih.gov
| Proteomics | Identifying protein interactions | Using activity-based probes derived from this compound to identify enzymes and binding proteins. nih.gov |
Exploration of Novel Biochemical Pathways
The metabolism of fluorinated fatty acids is not fully understood, presenting a significant area for future exploration. A key research direction is to investigate how this compound is processed by cellular machinery responsible for fatty acid metabolism. It is crucial to determine if it can undergo β-oxidation and, if so, to what extent the terminal fluorine atom affects this process. Studies on similar perfluorinated fatty acids have shown effects on peroxisomal β-oxidation, suggesting a potential area of investigation. uky.edu
Another unexplored avenue is the potential for ω-hydroxylation, a common metabolic pathway for fatty acids, and how the presence of a terminal fluorine might alter this process. The enzyme families responsible for these transformations, such as cytochrome P450s, are of particular interest. nih.gov Furthermore, the metabolism of related compounds, such as 12-aminododecanoic acid, has been shown to involve transaminases, opening the possibility that fluorinated analogs could interact with similar enzymatic pathways.
Investigating the impact of this compound on signaling pathways is also a promising research direction. Fatty acids are known to act as signaling molecules and precursors for inflammatory mediators. Future studies could explore whether this compound or its metabolites can modulate inflammatory responses or other signaling cascades.
Design of Next-Generation Molecular Probes
The presence of a fluorine atom makes this compound an inherently valuable scaffold for the development of next-generation molecular probes for various imaging modalities.
For Magnetic Resonance Imaging (MRI) , the 19F nucleus is an excellent reporter due to its high sensitivity and the near-complete absence of a natural fluorine signal in biological tissues. rsc.orgnih.gov This lack of background provides a high contrast-to-noise ratio, making 19F MRI a powerful tool for cell tracking and molecular imaging. nih.govhealthimaging.com this compound could be developed as a 19F MRI contrast agent to non-invasively monitor fatty acid uptake and accumulation in tissues, which is particularly relevant for studying metabolic diseases like cancer and heart disease. nih.gov
For Positron Emission Tomography (PET) , the fluorine atom can be substituted with the radioisotope 18F to create a PET tracer. nih.gov Radiolabeled fatty acids are used to study myocardial fatty acid metabolism, and an 18F-labeled version of dodecanoic acid would offer the advantages of the longer half-life of 18F compared to the more commonly used 11C. researchgate.net Such a probe could provide valuable insights into cardiac metabolism in disease states. nih.gov Combining PET with fluorescence imaging in a dual-modality probe could also be explored, allowing for both whole-body imaging and high-resolution intraoperative guidance. nih.gov
Table 2: Potential of this compound as a Basis for Molecular Probes
| Imaging Modality | Probe Type | Potential Application | Advantages |
|---|---|---|---|
| 19F MRI | 19F Contrast Agent | Tracking fatty acid uptake in tumors or inflamed tissues; cell tracking. | No background signal, high specificity. rsc.orgnih.gov |
| PET | 18F-labeled Tracer | Imaging myocardial fatty acid metabolism; assessing metabolic changes in cancer. nih.govresearchgate.net | High sensitivity; quantitative imaging capabilities. |
| Fluorescence Imaging | Fluorophore-conjugated analog | High-resolution imaging of cellular uptake and distribution. | High spatial resolution for microscopy and surgical guidance. nih.gov |
Development of Advanced Synthetic Methodologies for Analogs
To fully explore the structure-activity relationships of this compound and to develop more sophisticated molecular probes and potential therapeutic agents, advanced synthetic methodologies for creating a diverse range of analogs are needed.
One key area of development is the synthesis of analogs with varying degrees and positions of fluorination. This would allow for a systematic investigation of how fluorine substitution impacts the biological activity of the fatty acid. The Wittig reaction is a powerful and versatile tool for the synthesis of unsaturated fatty acids and could be adapted to create fluorinated analogs with specific double bond geometries. organic-chemistry.orgmasterorganicchemistry.comnih.gov This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. udel.edu
Furthermore, the development of enzymatic synthesis methods offers a green and highly selective alternative to traditional chemical synthesis. nih.govthe-innovation.org Enzymes such as lipases and polyketide synthases could be engineered to accept fluorinated substrates, enabling the production of chiral fluorinated fatty acid analogs with high enantioselectivity. the-innovation.orgresearchgate.net This approach is particularly valuable for creating compounds with specific stereochemistry, which is often crucial for biological activity. the-innovation.orgresearchgate.net
Table 3: Synthetic Methodologies for this compound Analogs
| Synthetic Method | Description | Potential Analogs | Advantages |
|---|---|---|---|
| Wittig Reaction | Reaction of a phosphonium ylide with a carbonyl compound to form an alkene. organic-chemistry.org | Unsaturated fluorinated fatty acids with defined (E/Z) stereochemistry. | High reliability and stereochemical control. |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases, P450s) to catalyze specific reactions. nih.gov | Chiral fluorinated fatty acids, hydroxylated analogs. | High selectivity (regio- and stereo-), mild reaction conditions. the-innovation.orgthe-innovation.org |
| Organofluorine Chemistry | Direct fluorination or introduction of fluorine-containing building blocks. | Analogs with fluorine at different positions or polyfluorinated chains. | Access to a wide diversity of fluorinated structures. |
Q & A
Q. What are the key physicochemical properties of 12-Fluorododecanoic acid relevant to experimental design?
Methodological guidance: Prioritize characterization using nuclear magnetic resonance (NMR) for fluorine (¹⁹F) and proton (¹H) signals to confirm fluorination at the ω-12 position. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while solubility studies in polar/non-polar solvents (e.g., DMSO, hexane) inform reaction medium selection. Reference fluorinated analogs like perfluorododecanoic acid (PFDOA) for comparative data .
Q. How is this compound typically purified for enzymatic studies?
Use column chromatography with silica gel or reverse-phase HPLC to isolate high-purity samples. Validate purity via gas chromatography-mass spectrometry (GC-MS) and ensure residual solvents (e.g., THF, DCM) are below detection limits to avoid interference in biocatalytic assays .
Q. What spectroscopic techniques are critical for analyzing fluorinated fatty acids?
Combine Fourier-transform infrared spectroscopy (FTIR) to identify C-F stretching vibrations (~1100–1200 cm⁻¹) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation. X-ray crystallography may resolve spatial arrangements of fluorinated chains in crystal lattices .
Advanced Research Questions
Q. How does fluorination at the ω-12 position influence regioselectivity in enzymatic hydroxylation?
Experimental design: Use cytochrome P450 monooxygenases (e.g., CYP102A1) to compare hydroxylation rates and positional selectivity between this compound and non-fluorinated analogs. Fluorine’s electron-withdrawing effects stabilize transition states, enhancing ω-3 hydroxylation efficiency. Quantify products via LC-MS and compare kinetic parameters (kcat/Km) .
Q. What computational methods predict the interaction of this compound with lipid-binding enzymes?
Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model fluorine’s impact on enzyme-substrate binding. Parameterize force fields (e.g., CHARMM36) to account for C-F bond polarization and hydrophobicity. Validate predictions with experimental kinetic data .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of fluorinated substrates?
Analyze variables such as enzyme source purity, fluorinated substrate batch variability, and assay conditions (pH, temperature). Replicate studies using standardized protocols and apply statistical tools (ANOVA, error-propagation analysis) to identify confounding factors. Cross-validate findings with independent laboratories .
Q. What strategies optimize the stability of this compound in long-term storage?
Store under inert gas (argon) at −80°C in amber vials to prevent photodegradation and oxidation. Monitor degradation via periodic NMR and LC-MS. Lyophilization with cryoprotectants (trehalose) may enhance shelf life for enzymatic studies .
Q. How does this compound compare to perfluorinated analogs in biological membrane studies?
Design bilayer penetration assays using fluorescence anisotropy or surface plasmon resonance (SPR). Fluorinated chains exhibit higher hydrophobicity and rigidity compared to perfluorinated analogs, affecting membrane fluidity and protein interactions. Contrast results with MD simulations .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing fluorinated fatty acid reactivity data?
Apply multivariate regression to correlate fluorine position with reaction outcomes (e.g., hydroxylation yield, enzyme turnover). Use principal component analysis (PCA) to disentangle interdependent variables (solvent polarity, temperature). Report confidence intervals and effect sizes to quantify practical significance .
Q. How to address reproducibility challenges in fluorinated compound research?
Implement open-science practices: Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo. Document synthetic protocols in detail (e.g., reaction times, purification gradients). Collaborate with third-party labs for inter-laboratory validation, emphasizing metadata standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
